molecular formula C19H23N5O3 B10995408 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide

3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide

Cat. No.: B10995408
M. Wt: 369.4 g/mol
InChI Key: ODFZHXSIBFVYFW-UHFFFAOYSA-N
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Description

3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide is a complex organic compound that features a quinazoline core, a hydroxy group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, can promote the condensation reaction of 2-aminobenzamide with aldehydes or ketones, leading to the formation of the quinazoline core . This method is efficient, inexpensive, and allows for easy removal of the catalyst from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxadiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced oxadiazole compounds, and various substituted quinazoline derivatives.

Scientific Research Applications

3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer, antibacterial, or antifungal agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxy group and oxadiazole moiety may also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole moiety in 3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]propanamide

InChI

InChI=1S/C19H23N5O3/c1-12(2)18-23-17(27-24-18)8-5-11-20-16(25)10-9-15-21-14-7-4-3-6-13(14)19(26)22-15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,25)(H,21,22,26)

InChI Key

ODFZHXSIBFVYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CCCNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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